Preliminary toxicological profile of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine
Preliminary toxicological profile of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine
Compound: 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine
Part 1: Executive Summary & Structural Alerts
Status: Predictive Profile This guide outlines the preliminary toxicological assessment for 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine . As a novel entity absent from major public toxicology databases (PubChem, TOXNET), this profile is derived from Structure-Activity Relationship (SAR) analysis of its constituent pharmacophores: the thiophene ring, the cyclopropyl linker, and the piperazine moiety.
Core Toxicological Hypothesis: The compound presents a High Risk for metabolic bioactivation (hepatotoxicity) and Moderate-to-High Risk for cardiotoxicity (hERG inhibition). Its structural homology to tranylcypromine (MAOI) and benzylpiperazine (stimulant) suggests potent CNS activity, necessitating rigorous behavioral safety profiling.
Structural Alert Breakdown
| Moiety | Associated Risk | Mechanism of Toxicity |
| Thiophene Ring | Hepatotoxicity | CYP450-mediated S-oxidation leads to reactive thiophene S-oxides/epoxides.[1][2][3][4] These electrophiles covalently bind to hepatic proteins or deplete glutathione (GSH). |
| Piperazine Ring | Cardiotoxicity (QT) | Basic nitrogen at physiological pH often interacts with the Tyr652/Phe656 residues in the hERG potassium channel pore, causing QT prolongation. |
| Cyclopropyl Linker | Mechanism-Based Inhibition | Cyclopropyl amines can act as suicide inhibitors of monoamine oxidases (MAO) via ring-opening radical mechanisms, potentially leading to drug-drug interactions (DDIs). |
Part 2: Metabolic Activation & Hepatotoxicity Assessment
The Critical Liability: The thiophene moiety is a known "structural alert" in medicinal chemistry (e.g., Tienilic acid withdrawal).[1][3][4] The metabolic pathway often involves the formation of a reactive sulfoxide or epoxide intermediate.[1][3][4]
Mechanism of Bioactivation
The following diagram illustrates the hypothetical bioactivation pathway that must be validated in vitro.
Figure 1: Proposed metabolic activation pathway of the thiophene ring leading to potential hepatotoxicity.[2]
Validation Protocol: Reactive Metabolite Trapping
Objective: Determine if TCP-Pip-01 forms reactive electrophiles capable of covalent protein binding.
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Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).
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Cofactors: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
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Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM) to trap soft electrophiles; Potassium Cyanide (KCN) (1 mM) to trap hard electrophiles (iminium ions).
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Procedure:
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Pre-incubate HLM + Compound (10 µM) + Trapping Agent for 5 min at 37°C.
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Initiate with NADPH.[5]
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Terminate at T=60 min with ice-cold acetonitrile.
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Analysis: UHPLC-HRMS (High-Resolution Mass Spectrometry).
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Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific mass shifts (+307 Da for GSH adducts).
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Decision Gate:
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Positive Adducts: Compound requires structural re-design (e.g., blocking the thiophene 5-position).
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No Adducts: Proceed to in vivo tolerability.
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Part 3: Cardiotoxicity (hERG Inhibition)
The Liability: Piperazine derivatives are frequent offenders in hERG channel blockade.[6][7] Given the lipophilic thiophene tail, the compound may stabilize the closed state of the channel.
Validation Protocol: Automated Patch Clamp
Objective: Establish the IC50 for hERG tail current inhibition.
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Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing KCNH2 (hERG).
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Positive Control: E-4031 (known hERG blocker).
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Concentration Range: 0.1, 1, 10, 30 µM (cumulative dosing).
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Electrophysiology:
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Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.
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Data Interpretation:
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IC50 < 1 µM: High Risk (Stop/Go decision required).
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IC50 1–10 µM: Moderate Risk (Calculate Safety Margin against therapeutic Cmax).
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IC50 > 10 µM: Low Risk.
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Part 4: CNS Safety & Behavioral Toxicity
The Liability: The structural similarity to Tranylcypromine (2-phenylcyclopropylamine) suggests this compound may act as a Monoamine Oxidase Inhibitor (MAOI) or a monoamine releaser.
Comparative Pharmacophore Analysis
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Tranylcypromine: Phenyl-Cyclopropyl-Amine (MAO Inhibitor).
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TCP-Pip-01: Thiophene-Cyclopropyl-Methyl-Piperazine.
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Note: The "Methyl" spacer between the cyclopropyl and the nitrogen breaks the direct conjugation found in tranylcypromine, potentially reducing MAO inhibition potency but increasing selectivity for transporters (DAT/SERT).
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Validation Protocol: Modified Irwin Test (FOB)
Objective: Assess qualitative CNS effects and gross toxicity in rodents.
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Subject: Male C57BL/6 mice (n=3 per dose group).
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Dosing: Single IP injection (Escalating doses: 1, 10, 30, 100 mg/kg).
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Observation Matrix (0–24 hours):
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Excitation: Hyperactivity, straub tail, tremors (Serotonergic syndrome indicators).
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Depression: Sedation, ataxia, loss of righting reflex.
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Autonomic: Salivation, lacrimation, piloerection, pupil diameter.
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Lethality Check: 24-hour and 7-day survival.
Part 5: Assessment Workflow Diagram
The following flowchart dictates the decision logic for the development of TCP-Pip-01.
Figure 2: Strategic workflow for the toxicological evaluation of TCP-Pip-01.
References
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Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9. Chemical Research in Toxicology. Link
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Vandenberg, J. I., et al. (2001). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Link
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Garrido, M. J., et al. (2020). Structure-Toxicity Relationships of Piperazine Derivatives. Archives of Toxicology. Link
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FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). Link
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PubChem Compound Summary. (2023). 1-(Cyclopropylmethyl)piperazine (Structural Analog). Link
Sources
- 1. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
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